![molecular formula C16H17N3O3S2 B11107657 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11107657.png)
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 6-[(2-AMINO-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE: is a complex organic compound with a unique structure that includes a pyridine ring, a thienyl group, and various functional groups such as cyano, amino, and oxoethyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-[(2-AMINO-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions: ETHYL 6-[(2-AMINO-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific groups with others.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used in these reactions. Conditions may include specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, ETHYL 6-[(2-AMINO-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its various functional groups allow for interactions with biological targets, making it a candidate for drug discovery and development .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of ETHYL 6-[(2-AMINO-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
- ETHYL 4-AMINO-2-{[2-(4,5-DICHLORO-2-THIENYL)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE
- 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]- AND 2-[(2-ETHOXY-2-OXOETHYL)(METHYL)AMINO]METHYLFURAN-3-CARBOXYLATES
Uniqueness: ETHYL 6-[(2-AMINO-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of a pyridine ring with a thienyl group and multiple functional groups.
Properties
IUPAC Name |
ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-3-22-16(21)13-9(2)19-15(24-8-12(18)20)10(7-17)14(13)11-5-4-6-23-11/h4-6,14,19H,3,8H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJILUTIIONYDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C#N)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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